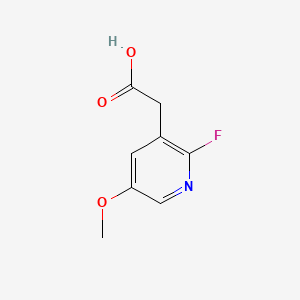

2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-fluoro-5-methoxypyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-6-2-5(3-7(11)12)8(9)10-4-6/h2,4H,3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHRQIJEDITWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of the known and predicted physicochemical properties of the compound 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters. Furthermore, a logical workflow for the synthesis and characterization of novel pyridine derivatives is presented to guide research and development efforts in this area. Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, and understanding their properties is crucial for the development of new therapeutic agents.[1][2] The incorporation of fluorine into pyridine-based structures can enhance drug potency, selectivity, and metabolic stability.

Physicochemical Data

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1227564-07-9[3] |

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol |

| SMILES | COC1=CC(CC(=O)O)=C(F)N=C1 |

Quantitative Physicochemical Properties

The following properties have been predicted using computational models, as experimental data is not currently available.

| Property | Predicted/Experimental Value |

| Melting Point | Not experimentally determined |

| Boiling Point | Not experimentally determined |

| pKa (acidic) | Not experimentally determined |

| logP (Octanol/Water Partition Coefficient) | Not experimentally determined |

| Aqueous Solubility | Not experimentally determined |

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for the experimental determination of the principal physicochemical properties of a solid organic acid like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Protocol: Capillary Method using a Digital Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation:

-

Ensure the crystalline sample is thoroughly dried and finely powdered.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.

-

-

Initial Rapid Determination (Optional):

-

If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute) to estimate the melting range.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set the heating rate to a slow, steady ramp (e.g., 1-2°C per minute) starting from a temperature about 15-20°C below the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Record the temperature at which the last crystal melts completely (T2).

-

The melting point is reported as the range T1 - T2.

-

-

Mixed Melting Point for Identification:

-

To confirm the identity of an unknown sample against a known standard, create an intimate 1:1 mixture of the two compounds.

-

Determine the melting point of the mixture. If there is no depression or broadening of the melting range compared to the individual components, the two substances are likely identical.

-

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate and common method for its determination.

Protocol: Potentiometric Titration

-

Apparatus and Reagents:

-

A calibrated pH meter with a combination glass electrode.

-

An automated titrator or a burette.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH), carbonate-free.

-

A precisely weighed sample of the organic acid.

-

A suitable solvent system (e.g., water, or a water/co-solvent mixture if solubility is low).

-

-

Procedure:

-

Dissolve a known amount of the compound in a known volume of the chosen solvent in a beaker.

-

Immerse the calibrated pH electrode into the solution and allow the reading to stabilize.

-

Begin titrating with the standardized base solution, adding small, precise increments (aliquots).

-

Record the pH of the solution after each addition, allowing the reading to stabilize before proceeding.

-

Continue the titration well past the equivalence point (the point of the steepest change in pH).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point (V_eq), which is the inflection point of the curve.

-

The pH at the half-equivalence point (V_eq / 2) is equal to the pKa of the acid.

-

Alternatively, a first or second derivative plot can be used to determine the equivalence point with higher precision.

-

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter in drug development for predicting absorption and distribution.

Protocol: Shake-Flask Method

-

Preparation of Phases:

-

Prepare a phosphate buffer solution at a relevant pH (e.g., 7.4) and saturate it with n-octanol by stirring the two phases together for an extended period (e.g., 24 hours) and then allowing them to separate.

-

Similarly, saturate n-octanol with the aqueous buffer. This pre-saturation is crucial to prevent volume changes during the experiment.

-

-

Partitioning:

-

Accurately prepare a stock solution of the compound in the aqueous buffer at a known concentration.

-

In a separatory funnel or suitable vial, combine a known volume of the aqueous solution with a known volume of the pre-saturated n-octanol. The volume ratio is typically chosen to ensure the concentration in both phases is within the analytical detection limits.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

-

-

Analysis:

-

Carefully separate the aqueous and organic layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve for the compound in each phase will be required.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]_octanol / [Compound]_aqueous

-

The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)

-

Visualized Workflow for Novel Pyridine Derivative Development

As specific signaling pathways for this compound are not documented, the following diagram illustrates a general, logical workflow for the synthesis, characterization, and initial biological screening of a novel pyridine derivative, a process central to drug discovery.[1][4]

Caption: General drug discovery workflow for a novel pyridine derivative.

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific compound is sparse, the provided protocols and logical workflows offer a robust framework for its empirical study and for the broader exploration of novel pyridine derivatives in a drug discovery context.

References

Technical Guide: Spectroscopic Analysis of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the spectral analysis of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid. However, publicly available experimental NMR, MS, and IR data for this specific compound is limited. The spectral data presented in the tables below are illustrative and based on predicted values and data from structurally similar compounds. These should be replaced with experimentally determined data for accurate analysis.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The precise elucidation of its molecular structure is paramount for understanding its chemical properties and potential biological activity. This guide details the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the comprehensive characterization of this compound.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₈H₈FNO₃ Molecular Weight: 185.15 g/mol CAS Number: 1227564-07-9

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Illustrative ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.85 | d | ~2.5 | 1H | H-6 (Pyridine) |

| ~7.20 | dd | ~8.5, 2.5 | 1H | H-4 (Pyridine) |

| ~3.85 | s | - | 3H | -OCH₃ |

| ~3.70 | s | - | 2H | -CH₂-COOH |

| ~11.5 | br s | - | 1H | -COOH |

Table 2: Illustrative ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | -COOH |

| ~158.0 (d, J ≈ 240 Hz) | C-2 (Pyridine, C-F) |

| ~148.0 | C-5 (Pyridine, C-O) |

| ~135.0 (d, J ≈ 15 Hz) | C-6 (Pyridine) |

| ~125.0 (d, J ≈ 5 Hz) | C-4 (Pyridine) |

| ~120.0 (d, J ≈ 30 Hz) | C-3 (Pyridine) |

| ~56.0 | -OCH₃ |

| ~35.0 | -CH₂-COOH |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Table 3: Illustrative Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| ESI+ | 186.0506 | [M+H]⁺ |

| ESI+ | 208.0325 | [M+Na]⁺ |

| ESI- | 184.0350 | [M-H]⁻ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Illustrative IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C and C=N stretching (Pyridine ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1100 | Medium | C-F stretch |

Experimental Protocols

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The spectrum is recorded on a 500 MHz NMR spectrometer. ¹H NMR spectra are typically acquired with 16-32 scans, and ¹³C NMR spectra with 1024-4096 scans. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. The solution is infused into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument). Spectra are acquired in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Infrared (IR) Spectroscopy

For a solid sample, an attenuated total reflectance (ATR) accessory is commonly used. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to the Solubility of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid. Due to the limited availability of precise quantitative solubility data for this specific compound in the public domain, this guide focuses on providing a qualitative assessment of its expected solubility, along with detailed, standardized experimental protocols for its quantitative determination. These methodologies will enable researchers to generate accurate and reproducible solubility data in various solvents.

Qualitative Solubility Assessment

The molecular structure of this compound suggests a degree of polarity. The presence of a pyridine ring, a carboxylic acid group, a fluoro group, and a methoxy group influences its solubility characteristics. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic polar solvents like water and alcohols. The pyridine nitrogen can also accept hydrogen bonds. The overall polarity of the molecule will determine its solubility in a range of organic solvents. It is anticipated that the compound will exhibit limited solubility in non-polar solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents is not publicly available. The following table is provided as a template for researchers to record their experimental findings. It is recommended to determine the solubility at a controlled temperature (e.g., 25 °C).

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Water | Data not available | Data not available | Shake-Flask Method |

| Ethanol | Data not available | Data not available | Shake-Flask Method |

| Methanol | Data not available | Data not available | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Shake-Flask Method |

| N,N-Dimethylformamide (DMF) | Data not available | Data not available | Shake-Flask Method |

| Acetone | Data not available | Data not available | Shake-Flask Method |

| Acetonitrile | Data not available | Data not available | Shake-Flask Method |

| Ethyl Acetate | Data not available | Data not available | Shake-Flask Method |

| Dichloromethane (DCM) | Data not available | Data not available | Shake-Flask Method |

| Hexane | Data not available | Data not available | Shake-Flask Method |

Experimental Protocols for Solubility Determination

Two common methods for solubility determination are the thermodynamic (equilibrium) shake-flask method and the kinetic solubility assay. The shake-flask method is considered the "gold standard" for determining true equilibrium solubility.[1][2] Kinetic solubility assays are higher throughput and are often used in early drug discovery.[3][4]

3.1. Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the concentration of the compound in a saturated solution in equilibrium with the solid compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that a saturated solution is formed.[5]

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[6][7] The time required to reach equilibrium should be determined by preliminary experiments where the concentration in solution is measured at different time points until it becomes constant.[8]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by either centrifugation or filtration.[6] This step should be performed at the same temperature as the equilibration to prevent any change in solubility.

-

Quantification: Carefully take a known volume of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.[7] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the solvent, expressed in mg/mL or mol/L, taking into account the dilution factor.

3.2. Kinetic Solubility Assay

Kinetic solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then diluting this stock solution into an aqueous buffer.[9][10] This method is faster but may overestimate the equilibrium solubility as it can lead to the formation of supersaturated solutions.[5]

Objective: To rapidly assess the solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

DMSO

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Microtiter plates

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10-20 mM).[9]

-

Dilution: Add a small volume of the DMSO stock solution to the wells of a microtiter plate containing the aqueous buffer.[3]

-

Incubation: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[3]

-

Detection: Determine the solubility by detecting the point at which the compound precipitates. This can be done using various methods, such as nephelometry (light scattering) or by filtering the solution and measuring the UV absorbance of the filtrate.[3][4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

- 7. enamine.net [enamine.net]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

The Ascending Trajectory of Fluorinated Pyridinylacetic Acids in Drug Discovery: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This technical guide delves into the burgeoning field of fluorinated pyridinylacetic acids, a class of compounds demonstrating significant potential across various therapeutic areas. By leveraging the unique physicochemical properties of fluorine, these molecules exhibit enhanced potency, selectivity, and metabolic stability, making them attractive candidates for novel drug development. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activities of representative fluorinated pyridinylacetic acid derivatives and related fluorinated pyridine compounds, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Fluorinated Pyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Fluoroazetidin-2-one Analog (32) | MCF-7 (Breast) | 0.075 | [1] |

| 3-Fluoroazetidin-2-one Analog (33) | MCF-7 (Breast) | 0.095 | [1] |

| 3-Fluoroazetidin-2-one Analog (26) | MCF-7 (Breast) | 0.312 | [1] |

| 3,3-Difluoroazetidin-2-one Analog (42) | MCF-7 (Breast) | 0.321 | [1] |

| 3,3-Difluoroazetidin-2-one Analog (43) | MCF-7 (Breast) | 1.65 | [1] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | HepG2 (Liver) | 4.5 ± 0.3 | [2] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2) | HepG2 (Liver) | >10 | [2] |

| Imidazo[1,2-a]pyridine Compound (IP-5) | HCC1937 (Breast) | 45 | [3] |

| Imidazo[1,2-a]pyridine Compound (IP-6) | HCC1937 (Breast) | 47.7 | [3] |

| Imidazo[1,2-a]pyridine Compound (IP-7) | HCC1937 (Breast) | 79.6 | [3] |

Table 2: Antimicrobial Activity of Fluorinated Pyridine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Fluoroquinolone Analog | Staphylococcus aureus | 0.12 - 2 | [4] |

| Fluoroquinolone Analog | Enterobacteriaceae | <1 | [4] |

| Fluoroquinolone Analog | Pseudomonas aeruginosa | 1 - 4 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the key in vitro assays cited in this guide.

Anticancer Activity: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6][7][8]

Materials:

-

96-well flat-bottom microplates

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11][12][13]

Materials:

-

Sterile 96-well round-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Test compounds (dissolved in a suitable solvent)

-

Sterile saline (0.85% NaCl)

-

McFarland standard 0.5

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This will result in a final inoculum concentration of approximately 2.5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Signaling Pathways and Mechanisms of Action

The biological activities of fluorinated pyridinylacetic acids are often attributed to their ability to modulate key cellular signaling pathways. While the precise mechanisms for many of these compounds are still under investigation, evidence suggests the involvement of pathways critical to cell survival, proliferation, and apoptosis.

Anticancer Activity: Potential Involvement of PI3K/AKT and p53/JNK Pathways

Studies on related fluorinated compounds and pyridine derivatives suggest that their anticancer effects may be mediated through the modulation of critical signaling cascades such as the PI3K/AKT/mTOR and the p53/JNK pathways.[2][14][15][16][17][18][19] Fluoride itself has been shown to induce apoptosis and autophagy by inhibiting the PI3K/AKT/mTOR pathway.[14][17] Furthermore, some pyridine-containing anticancer agents have been demonstrated to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK.[2]

The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of a fluorinated pyridinylacetic acid, integrating these potential mechanisms.

Caption: Hypothetical signaling pathway for anticancer activity.

Antimicrobial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

The antimicrobial action of many fluoroquinolone antibiotics, which share a structural resemblance to fluorinated pyridinylacetic acids, is well-established. These compounds typically exert their bactericidal effects by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][20][21] This inhibition leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death. The fluorine atom at the C-6 position of the quinolone ring is known to be crucial for enhancing the inhibitory activity against DNA gyrase.[4]

The following workflow illustrates the general mechanism of action for this class of antimicrobial agents.

Caption: General antimicrobial mechanism of action.

Conclusion

Fluorinated pyridinylacetic acids represent a promising class of compounds with diverse and potent biological activities. The data and protocols presented in this guide underscore their potential as scaffolds for the development of novel anticancer and antimicrobial agents. Further research into their specific mechanisms of action and structure-activity relationships will be crucial in optimizing their therapeutic potential and advancing them through the drug discovery pipeline. The strategic use of fluorine continues to be a powerful tool in medicinal chemistry, and the exploration of fluorinated pyridinylacetic acids is a testament to its enduring impact on the development of new medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.waocp.org [journal.waocp.org]

- 4. Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. protocols.io [protocols.io]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. benchchem.com [benchchem.com]

- 14. PI3K/AKT signaling pathway involvement in fluoride-induced apoptosis in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K-Akt1 expression and its significance in liver tissues with chronic fluorosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluoride induces osteoblast autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rjor.ro [rjor.ro]

- 19. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of molecular characteristics to enhance therapeutic potential. This technical guide provides a comprehensive overview of the multifaceted roles of fluorine in modulating the bioactivity of pyridine derivatives. It delves into the impact of fluorination on metabolic stability, binding affinity, and acidity, supported by quantitative data from a range of bioactive compounds. Detailed experimental protocols for key biological assays are provided to enable researchers to effectively screen and characterize these molecules. Furthermore, this guide visualizes critical signaling pathways affected by fluorinated pyridine drugs and outlines a typical drug discovery workflow using the DOT language for Graphviz, offering a practical resource for professionals in the field of drug development.

Introduction: The Power of Fluorine in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it an attractive core for designing novel therapeutics. The introduction of fluorine atoms into this scaffold has emerged as a powerful strategy to overcome common challenges in drug development, such as poor metabolic stability and off-target toxicity.[2][3]

Fluorine's high electronegativity can significantly alter the electronic properties of the pyridine ring, influencing its pKa and modulating interactions with biological targets.[4] The substitution of hydrogen with fluorine, a bioisostere of similar size, generally does not introduce significant steric hindrance.[5] Perhaps most critically, the exceptional strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby enhancing the metabolic stability and prolonging the half-life of drug candidates.[6] These attributes have led to the successful development of numerous fluorinated pyridine-containing drugs with improved efficacy and safety profiles.[3]

Impact of Fluorination on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine into the pyridine ring induces significant and often predictable changes in a molecule's physicochemical properties, which in turn have a profound impact on its pharmacokinetic profile.

Modulation of Basicity (pKa)

Fluorine's strong electron-withdrawing nature significantly reduces the basicity of the pyridine nitrogen, leading to a lower pKa. This modulation of basicity can be highly advantageous in drug design. A lower pKa can decrease sequestration in acidic organelles like lysosomes, reduce interactions with acidic phospholipids, and improve oral bioavailability by influencing the ionization state of the drug at physiological pH.

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Fluoropyridine | -0.44 |

| 3-Fluoropyridine | 2.97 |

| 4-Fluoropyridine | 1.95 |

| Note: Data compiled from various sources. |

Enhancement of Metabolic Stability

One of the most significant benefits of fluorination is the enhancement of metabolic stability. The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which are major contributors to drug clearance. By strategically placing fluorine atoms at metabolically labile positions on the pyridine ring or its substituents, the metabolic "soft spots" can be blocked, leading to a longer in vivo half-life and improved bioavailability.[6]

Alteration of Lipophilicity

The effect of fluorine on lipophilicity (logP/logD) is context-dependent. While the C-F bond itself is more lipophilic than a C-H bond, the strong inductive effect of fluorine can reduce the lipophilicity of adjacent functional groups. This nuanced effect allows for the fine-tuning of a molecule's overall lipophilicity, which is a critical parameter for membrane permeability, solubility, and plasma protein binding.

Quantitative Bioactivity Data of Fluorinated Pyridine Derivatives

The following tables summarize the in vitro bioactivity of various fluorinated pyridine derivatives, highlighting their potential across different therapeutic areas.

Anticancer Activity

| Compound | Target/Cell Line | Bioactivity (IC₅₀ in µM) |

| Fluorinated Pyridine-Urea Derivatives | ||

| 8e (4-Iodophenyl urea substituent) | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h) |

| 8n (3,4-Dichlorophenyl urea substituent) | MCF-7 (Breast Cancer) | 1.88 (48h), 0.80 (72h) |

| 8b (4-Chlorophenyl urea substituent) | VEGFR-2 | 5.0 ± 1.91 |

| 8e (4-Iodophenyl urea substituent) | VEGFR-2 | 3.93 ± 0.73 |

| Fluorinated Pyrazolopyridine Derivatives | ||

| Compound 19 | A549 (Lung Cancer) | 4.75 |

| Compound 24 (OMe substituent) | A549 (Lung Cancer) | 17.63 |

| Compound 25 (F substituent) | A549 (Lung Cancer) | 24.89 |

| Fluorinated Aminophenylhydrazines | ||

| Compound 6 (5 fluorine atoms) | A549 (Lung Cancer) | 0.64 |

| Data sourced from El-Naggar et al.[7], Zhang et al.[8], and Ceylan et al.[9] |

Antibacterial Activity

| Compound | Bacterial Strain | Bioactivity (MIC in µg/mL) |

| 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives | ||

| 7j | S. aureus (MRSA) | 0.25 |

| 7j | S. epidermidis (MRSE) | 0.5 |

| 7j | E. faecalis (VRE) | 1 |

| Ru(II) Complexes with Fluorinated Pyridine Ligands | ||

| Complex 3 | S. aureus | 1-2 |

| Complex 4 | S. aureus (MRSA) | 1-2 |

| Data sourced from Wang et al.[10] and He et al.[11] |

Enzyme Inhibition

| Compound | Enzyme Target | Bioactivity (Kᵢ or IC₅₀) |

| Fluorinated Pyrimidine/Pyridine Diamines | ||

| Compound 9 | EeAChE | Kᵢ = 0.312 µM |

| Compound 22 | eqBChE | Kᵢ = 0.099 µM |

| Fluorinated Pyrazole Hybrid | ||

| Compound 30 | Bradykinin B1 Receptor | IC₅₀ = 23 nM |

| Furo[3,2-b]pyridine Derivative | ||

| Example Derivative | CLK1 | IC₅₀ = 15 nM |

| Example Derivative | CLK4 | IC₅₀ = 10 nM |

| Data sourced from Nicolotti et al., Dressen et al.[12], and BenchChem Application Note[13] |

Antiviral Activity

| Compound | Virus | Bioactivity (EC₅₀ in µM) |

| Fluorinated Imidazole N-oxides | ||

| 1e | HIV-1 | >100 |

| Fluorinated Indazole Derivatives | ||

| 1a | HIV-1 | 0.09 |

| 1b | HIV-1 | 0.083 |

| 1e | HIV-1 | 0.08 |

| Data sourced from Wouters et al.[14] and a review on fluorinated heterocycles[15] |

Anti-inflammatory Activity

| Compound | Target/Assay | Bioactivity (IC₅₀ in µM) |

| Pyrazolyl-thiazolo[4,5-d]pyrimidines | ||

| 7 | COX-2 | 0.36 |

| 9 | COX-2 | 0.29 |

| 2,6-bisbenzylidenecyclohexanone derivative | ||

| 8 | NO production in RAW 264.7 cells | 6.68 |

| Data sourced from Bekhit et al.[16] and a study on cyclohexanone derivatives[17] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the bioactivity of fluorinated pyridine derivatives.

Synthesis of Fluorinated Pyridine Derivatives

General Procedure for Electrophilic Fluorination:

A common method for introducing fluorine to a pyridine ring is through electrophilic fluorination. For example, the synthesis of 3-fluoro-3,6-dihydropyridines can be achieved using Selectfluor®.[18]

-

A solution of Selectfluor® (1.0 equivalent) in dry acetonitrile is slowly added dropwise to a solution of the corresponding 1,2-dihydropyridine (1.0 equivalent) in dry acetonitrile in the presence of 3 Å molecular sieves at 0°C under an argon atmosphere.

-

The reaction mixture is stirred for a specified time (e.g., 10 minutes) at 0°C, after which the temperature is slowly raised to room temperature.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is concentrated in vacuo to dryness.

-

The residue is then diluted with a suitable organic solvent (e.g., diethyl ether) and filtered to remove any insoluble material.

-

The filtrate is concentrated, and the crude product can be purified by column chromatography on silica gel to afford the desired fluorinated pyridine derivative.

Note: The specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for different substrates.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated pyridine derivatives (typically in a logarithmic dilution series) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Broth Microdilution Assay for Antibacterial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][21]

-

Compound Preparation: Prepare a stock solution of the fluorinated pyridine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

In Vitro Kinase Inhibition Assay

This protocol describes a generic luminescence-based kinase assay that measures ATP consumption.[7][22]

-

Compound Preparation: Prepare serial dilutions of the fluorinated pyridine derivatives in DMSO.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a vehicle control (DMSO), and a known kinase inhibitor (positive control) to the appropriate wells of a 384-well plate.

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme, a specific peptide substrate, and assay buffer.

-

Initiation of Reaction: Add the kinase reaction mixture to each well to start the reaction. Include a "no enzyme" control for background subtraction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ or Kᵢ value from the dose-response curve.

In Vitro COX-2 Inhibition Assay

This protocol outlines a fluorometric assay to screen for COX-2 inhibitors.[15][23]

-

Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, and a solution of the test compound (fluorinated pyridine derivative) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Detection Solution: Prepare a detection solution containing arachidonic acid (substrate), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP).

-

Reaction Initiation: Add the detection solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 10-20 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Viral Plaque Reduction Assay

This assay is the gold standard for determining the antiviral efficacy of a compound against lytic viruses.[11][24]

-

Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the fluorinated pyridine derivative. Mix a known titer of the virus with each drug dilution and incubate for 1 hour at 37°C to allow the drug to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and infect with the virus-drug mixtures. Allow the virus to adsorb for 1 hour.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding drug concentration.

-

Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no drug). The EC₅₀ value (the concentration that reduces the plaque number by 50%) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and the overall process of drug discovery is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway modulated by a fluorinated pyridine-containing drug and a typical experimental workflow.

PI3K/AKT/mTOR Signaling Pathway Inhibition by Alpelisib

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Alpelisib, a fluorinated pyridine-containing drug, is an inhibitor of the p110α catalytic subunit of PI3K.[25]

NO-sGC-cGMP Signaling Pathway Modulation by Vericiguat

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway is essential for regulating vascular tone and blood flow. Vericiguat, a fluorinated pyrazolopyridine derivative, is a stimulator of sGC, enhancing the production of cGMP.[26][27][28][29]

References

- 1. Anti‐flavivirus Activity of Different Tritylated Pyrimidine and Purine Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. caymanchem.com [caymanchem.com]

- 10. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 15. assaygenie.com [assaygenie.com]

- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]

- 25. rroij.com [rroij.com]

- 26. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. What is the mechanism of Vericiguat? [synapse.patsnap.com]

- 28. researchgate.net [researchgate.net]

- 29. pharmacyfreak.com [pharmacyfreak.com]

The Structure-Activity Relationship of 2-Fluoropyridine Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-fluoropyridine moiety is a privileged scaffold in modern medicinal chemistry, imparting unique physicochemical properties that can enhance the potency, selectivity, and pharmacokinetic profile of bioactive molecules. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 2-fluoropyridine compounds, with a particular focus on their role as kinase inhibitors in oncology. This document summarizes quantitative biological data, details key experimental protocols, and provides visual representations of relevant signaling pathways and workflows to aid researchers in the design and development of novel therapeutics based on this versatile core.

The 2-Fluoropyridine Core in Kinase Inhibition

The introduction of a fluorine atom at the 2-position of a pyridine ring significantly influences its electronic properties. The high electronegativity of fluorine acts as a potent electron-withdrawing group, modulating the pKa of the pyridine nitrogen and influencing its ability to participate in hydrogen bonding interactions within the ATP-binding pocket of kinases. This strategic placement of fluorine can lead to enhanced binding affinity and improved selectivity for the target kinase. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways and improve the metabolic stability of drug candidates.

This guide will focus on the SAR of 2-fluoropyridine derivatives targeting key oncogenic kinases, including those in the PI3K/Akt/mTOR and MEK/ERK signaling pathways.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro activity of various 2-fluoropyridine and related heterocyclic derivatives against key protein kinases and cancer cell lines. This data provides a foundation for understanding the impact of structural modifications on biological activity.

Table 1: In Vitro Kinase Inhibitory Activity of 2-Fluoropyridine and Related Analogs

| Compound ID | Core Scaffold | R1 | R2 | Target Kinase | IC50 (nM) | Reference |

| 1a | 2-Fluoropyridine | -H | -NH-Aryl | VEGFR-2 | 130 | [1] |

| 1b | 2-Fluoropyridine | -H | -NH-Aryl-Cl | VEGFR-2 | 120 | [1] |

| 2a | Pyridopyrimidine | -H | -Morpholine | PI3Kα | 19 | [2] |

| 2b | Pyridopyrimidine | -Cl | -Morpholine | PI3Kα | 3 | [2] |

| 3 | Imidazo[1,2-a]pyridine | -Methyl | -Aryl | Nek2 | 38 | [3] |

Note: Data is compiled from various sources and is intended for comparative purposes. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.

Table 2: Anti-proliferative Activity of 2-Fluoropyridine and Related Analogs in Cancer Cell Lines

| Compound ID | Core Scaffold | R1 | R2 | Cell Line | IC50 (µM) | Reference |

| 4a | Pyridine | -CN | -Aryl | HepG2 | 9.18 | [1] |

| 4b | Pyridine | -CN | -Aryl-Cl | HepG2 | 5.47 | [1] |

| 5a | Imidazo[1,2-a]pyridine | -Methyl | -Aryl | MGC-803 | 0.038 | [3] |

| 6 | Pyridopyrimidine | -Cl | -Morpholine | Huh-7 | Micromolar range | [2] |

Key Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and adaptation of these experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the activity of a target kinase and the inhibitory potential of test compounds.

Materials:

-

Target kinase and its specific substrate

-

ATP

-

Test compounds (e.g., 2-fluoropyridine derivatives)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Kinase Reaction Setup:

-

In a multiwell plate, add the test compound dilution or DMSO (vehicle control).

-

Add the target kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[6]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[6]

-

Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the test compounds.

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status in cell lysates, providing insights into the mechanism of action of the test compounds.

Materials:

-

Cancer cell line of interest

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compounds for a specific duration, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression and phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by 2-fluoropyridine-based kinase inhibitors and a typical experimental workflow for their evaluation.

Caption: PI3K/Akt/mTOR Signaling Pathway with 2-Fluoropyridine Inhibitor.

Caption: MEK/ERK Signaling Pathway with 2-Fluoropyridine Inhibitor.

Caption: Experimental Workflow for SAR Studies of 2-Fluoropyridine Compounds.

Conclusion

This technical guide provides a foundational overview of the structure-activity relationship of 2-fluoropyridine compounds, with a focus on their application as kinase inhibitors. The presented data and protocols offer a starting point for researchers to explore this important chemical space. The versatility of the 2-fluoropyridine scaffold, coupled with a systematic approach to SAR studies, holds significant promise for the discovery of novel and effective therapeutic agents. Further exploration of diverse substitutions on the 2-fluoropyridine core is warranted to fully elucidate its potential in drug discovery.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. MTT assay protocol | Abcam [abcam.com]

Technical Guide: 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid for Research and Development

This technical guide provides an in-depth overview of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid, a key building block for professionals in pharmaceutical and agrochemical research. It details commercial supplier information, a representative experimental protocol, and illustrates its role in a typical drug discovery workflow.

Introduction

This compound (CAS No. 1227564-07-9) is a substituted pyridine derivative. The unique arrangement of fluoro, methoxy, and acetic acid functional groups on the pyridine ring makes it a valuable intermediate in the synthesis of complex organic molecules. Substituted pyridines are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The strategic placement of these groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug design and the development of novel therapeutic agents and agrochemicals.[1][2]

Commercial Supplier Data

A variety of chemical suppliers offer this compound for research and development purposes. The following table summarizes key quantitative data from several listed suppliers. Purity levels are consistently high, ensuring reliability in experimental applications.

| Supplier | CAS Number | Purity | Available Quantities |

| MolCore | 1227564-07-9 | High Purity | Custom Synthesis |

| BLD Pharmatech | 1227564-07-9 | 97% | Not Specified |

| ACE Biolabs | 1227564-07-9 | 97% | Not Specified |

| RHAWN | 1227564-07-9 | 97% | 100mg |

| Seed Chem | 1227564-07-9 | Not Specified | 1g |

| Aladdin | Not Specified | Not Specified | 100mg, 250mg, 1g |

| Amole Chemistry | 1227564-07-9 | Not Specified | Not Specified[3] |

Representative Experimental Protocol: Amide Coupling

Substituted acetic acids like the topic compound are frequently used in amide coupling reactions to synthesize a library of derivatives for biological screening. Below is a representative protocol for the coupling of this compound with a generic primary amine.

Objective: To synthesize an N-alkyl-2-(2-fluoro-5-methoxypyridin-3-yl)acetamide derivative.

Materials:

-

This compound (1.0 eq)

-

A primary amine (e.g., benzylamine) (1.1 eq)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add the primary amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

-

In a separate container, dissolve the BOP reagent (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the experimental protocol and the broader context of a drug discovery workflow where this compound serves as a key building block.

References

An In-depth Technical Guide to 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid: Synthesis, Properties, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific discovery, detailed historical development, and biological activity of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid is limited. This guide provides a comprehensive overview based on established principles of organic synthesis and the known properties of structurally related compounds. The experimental protocols and data presented are illustrative and based on analogous chemical transformations.

Introduction

Substituted pyridinylacetic acids are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals. The incorporation of a fluorine atom and a methoxy group into the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. This guide focuses on this compound, a molecule with potential applications in drug discovery. Due to the scarcity of direct literature, this document outlines a plausible synthetic pathway, details hypothetical experimental protocols, and discusses potential areas of biological investigation based on structure-activity relationships of similar compounds. Fluorine-containing pyridine derivatives are pivotal in modern drug discovery, enhancing potency, selectivity, and metabolic stability.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These values are critical for assessing its drug-like properties and for planning experimental work.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₃ | Calculated |

| Molecular Weight | 185.15 g/mol | Calculated |

| CAS Number | Not widely available | Supplier Catalogs |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | --- |

Proposed Synthetic Pathway

There is no explicitly documented synthesis for this compound in readily accessible scientific literature. However, a plausible multi-step synthetic route can be devised based on established methodologies for the synthesis of substituted pyridines and the introduction of acetic acid moieties. A potential synthetic workflow is outlined below.

Caption: A potential multi-step synthetic pathway for this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthetic pathway. These are based on analogous reactions found in the chemical literature.

Step 1: Synthesis of 2-Chloro-5-methoxypyridine

-

Reaction: Sandmeyer reaction of 2-amino-5-methoxypyridine.

-

Protocol: To a cooled (0-5 °C) solution of 2-amino-5-methoxypyridine (1.0 eq) in aqueous hydrochloric acid (3.0 eq), a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at room temperature. The reaction mixture is stirred for several hours and then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield 2-chloro-5-methoxypyridine.

Step 2: Synthesis of 2-Fluoro-5-methoxypyridine

-

Reaction: Halogen exchange (Halex) reaction.

-

Protocol: A mixture of 2-chloro-5-methoxypyridine (1.0 eq) and potassium fluoride (2.0 eq) in a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide or sulfolane) is heated at high temperature (e.g., 180-220 °C) for several hours. The reaction progress is monitored by GC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The product, 2-fluoro-5-methoxypyridine, is purified by distillation or column chromatography.

Step 3: Synthesis of 3-Bromo-2-fluoro-5-methoxypyridine

-

Reaction: Electrophilic bromination of 2-fluoro-5-methoxypyridine.

-

Protocol: To a solution of 2-fluoro-5-methoxypyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise at a controlled temperature. The reaction is stirred until completion, as monitored by TLC or GC-MS. The product is isolated by extraction and purified by crystallization or column chromatography.

Step 4: Synthesis of Ethyl (2-fluoro-5-methoxypyridin-3-yl)acetate

-

Reaction: Palladium-catalyzed cross-coupling reaction.

-

Protocol: A mixture of 3-bromo-2-fluoro-5-methoxypyridine (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand), a base (e.g., potassium carbonate), and the Reformatsky reagent of ethyl bromoacetate (prepared separately or generated in situ with zinc) in an appropriate solvent (e.g., THF or dioxane) is heated under an inert atmosphere. The reaction progress is monitored by LC-MS. After completion, the reaction is worked up by filtration, extraction, and purification by column chromatography to yield ethyl (2-fluoro-5-methoxypyridin-3-yl)acetate.

Step 5: Synthesis of this compound

-

Reaction: Ester hydrolysis.

-

Protocol: Ethyl (2-fluoro-5-methoxypyridin-3-yl)acetate (1.0 eq) is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide). The mixture is stirred at room temperature or gently heated until the ester is fully consumed (monitored by TLC or LC-MS). The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford this compound.

Potential Biological Activity and Applications

While no specific biological data for this compound has been found, the structural motifs present suggest potential areas for investigation.

-

Enzyme Inhibition: Pyridine carboxylic acids are known to be scaffolds for various enzyme inhibitors.[3] The specific substitution pattern of the target molecule could confer inhibitory activity against kinases, proteases, or other enzyme classes.

-

Antimicrobial and Anticancer Activity: Many pyridine derivatives exhibit antimicrobial and anticancer properties.[4] The presence of the fluoro and methoxy groups can modulate these activities.

-

Central Nervous System (CNS) Activity: The pyridine core is a common feature in CNS-active drugs. The lipophilicity and electronic properties imparted by the substituents could allow for blood-brain barrier penetration and interaction with CNS targets.

A logical workflow for the preliminary biological evaluation of this compound is proposed below.

Caption: A generalized workflow for the initial biological screening of the title compound.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. While its discovery and history are not well-documented in the public domain, this guide provides a robust, scientifically-grounded framework for its synthesis and potential biological evaluation. The proposed synthetic route leverages well-established chemical transformations, and the discussion on potential applications is informed by the extensive literature on related fluorinated pyridine derivatives. This document serves as a valuable resource for researchers interested in exploring the chemical and biological properties of this and similar molecules in the pursuit of novel therapeutics. The incorporation of fluorine into pyridine-based scaffolds is a known strategy to enhance drug potency and metabolic stability.[1][2]

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid is a valuable chemical building block in the field of medicinal chemistry and drug discovery. Its substituted pyridine core, featuring a fluorine atom, a methoxy group, and a carboxylic acid moiety, provides a versatile scaffold for the synthesis of a diverse range of complex molecules. The strategic incorporation of a fluorine atom can significantly influence the physicochemical properties of a molecule, such as its pKa, metabolic stability, and binding affinity, making it a desirable feature in the design of novel therapeutic agents.[1] This document provides detailed application notes and representative protocols for the use of this compound in common synthetic transformations.

Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol |

| CAS Number | 1813657-61-7 |

| Appearance | Off-white to white solid |

| Solubility | Soluble in methanol, DMSO, and DMF |

Applications in Medicinal Chemistry

Substituted pyridine derivatives are prevalent in a wide array of pharmaceuticals. The unique substitution pattern of this compound makes it an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization. The primary applications of this building block lie in its ability to undergo two key transformations: amide bond formation via its carboxylic acid group and cross-coupling reactions at the pyridine ring.

Amide Bond Formation

The carboxylic acid functionality of this compound allows for the straightforward formation of amide bonds with a wide variety of primary and secondary amines. This reaction is fundamental in medicinal chemistry for linking different molecular fragments and exploring structure-activity relationships (SAR).

Cross-Coupling Reactions

The fluoropyridine scaffold can potentially undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While the fluorine atom itself is not typically the leaving group in these reactions, the pyridine ring can be further functionalized, or the existing substituents can influence the reactivity of other positions. For instance, if a bromo or chloro substituent were present, the 2-fluoro group would electronically influence the coupling reaction.

Experimental Protocols

The following protocols are representative methods for the application of this compound as a chemical building block. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.

Materials:

-

This compound

-